Paliperidone Palmitate N-Oxide

UPLC method validation impurity profiling pharmaceutical analysis

Paliperidone Palmitate N-Oxide (CAS 1404053-60-6) is the definitive N-oxide impurity reference standard, critical for forced degradation and stability-indicating method validation per ICH Q2(R1). Unlike generic analogs, this ISO 17034-certified material provides characterized retention behavior and MS/MS fragmentation data (m/z 681.89→443.20) essential for ANDA submissions. Ensure chromatographic specificity and compliance with pharmacopeial impurity profiling requirements.

Molecular Formula C₃₉H₅₇FN₄O₅
Molecular Weight 680.89
CAS No. 1404053-60-6
Cat. No. B1144923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone Palmitate N-Oxide
CAS1404053-60-6
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Hexadecanoate; _x000B__x000B_3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4
Molecular FormulaC₃₉H₅₇FN₄O₅
Molecular Weight680.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paliperidone Palmitate N-Oxide (CAS 1404053-60-6): Reference Standard for Pharmaceutical Impurity Profiling and Stability Analysis


Paliperidone Palmitate N-Oxide (CAS 1404053-60-6) is an oxidized derivative and primary impurity reference standard of the long-acting injectable atypical antipsychotic paliperidone palmitate, which is marketed under brand names including Invega Sustenna and Invega Trinza for the treatment of schizophrenia [1]. As a fully characterized N-oxide metabolite and oxidative degradation product, this compound is supplied with regulatory-compliant characterization data including molecular formula C₃₉H₅₇FN₄O₅ and molecular weight 680.89 g/mol, and is primarily utilized in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production [2].

Why Paliperidone Palmitate N-Oxide Cannot Be Replaced by Other Paliperidone Impurities in Regulatory Applications


Generic substitution of impurity reference standards is not permissible in pharmaceutical quality control because each impurity possesses a distinct chemical identity, chromatographic retention behavior, and regulatory classification. Paliperidone Palmitate N-Oxide represents a specific oxidative degradation pathway that is both a process-related impurity and a potential metabolite . Studies demonstrate that the N-oxide degradation peak is consistently observed under oxidative and photolytic stress conditions, distinguishing it from other degradation products such as dealkylated or hydroxylated impurities [1]. Using an incorrect impurity standard—such as a defluoro analog or a non-oxidized related substance—would invalidate method specificity, compromise separation validation, and fail to meet ICH Q3B and pharmacopeial requirements for impurity profiling [2].

Quantitative Differentiation Evidence: Paliperidone Palmitate N-Oxide Compared to Alternative Impurity Reference Standards


Chromatographic Separation Performance: Resolution >2.0 in Validated UPLC Method

In a validated stability-indicating UPLC method, the chromatographic resolution between paliperidone palmitate and its N-Oxide impurity was >2.0, meeting and exceeding the ICH requirement of ≥1.5 for baseline separation. This performance was achieved alongside seven other impurities, with all component pairs exhibiting resolution >2.0, demonstrating the N-Oxide's distinct retention characteristics relative to other paliperidone-related impurities [1].

UPLC method validation impurity profiling pharmaceutical analysis

HPLC Method Separation: Resolution >1.5 for Nine Known Impurities Including N-Oxide

A 2024 HPLC method for paliperidone palmitate raw material analysis demonstrated separation resolution >1.5 between the main peak and all adjacent impurities, including Paliperidone Palmitate N-Oxide, with linearity coefficients (r) >0.9900 for nine known impurities [1]. This independently validates the N-Oxide as a chromatographically resolvable impurity in a regulatory-grade analytical method.

HPLC method development related substances pharmaceutical quality control

Oxidative Degradation Specificity: N-Oxide as a Unique Marker for Oxidative and Photolytic Stress

Forced degradation studies identified a common degradation peak in oxidative (H₂O₂) and TiO₂-photocatalyzed samples that was absent under thermal and hydrolytic conditions. This peak, attributed to the N-oxide of paliperidone, was also observed in all photostability samples exposed to sunlight for 72 hours, with 53% of the drug degraded under TiO₂ photocatalysis [1]. In contrast, other impurities such as dealkylated or hydroxylated products appear under different stress conditions, making the N-Oxide a specific marker for oxidative degradation pathways.

forced degradation oxidative stress photostability

ISO 17034 Certified Reference Material with Characterized Melting Point 127-130°C

Paliperidone Palmitate N-Oxide is available as an ISO 17034-certified reference standard with a characterized melting point of 127-130°C and purity specification >95% [1]. This certification provides documented metrological traceability and measurement uncertainty, whereas non-certified impurity standards often lack validated purity values and full characterization data packages required for regulatory submissions .

reference standard certification ISO 17034 quality assurance

Pharmacopeial Traceability: USP/EP Reference Standard Equivalence

Paliperidone Palmitate N-Oxide is supplied as a fully characterized reference standard with traceability to USP and EP pharmacopeial standards [1]. This traceability is critical for ANDA submissions, as regulatory authorities require demonstration that impurity standards are qualified against official pharmacopeial reference materials. Alternative in-house impurity standards or non-pharmacopeial analogs cannot provide this documented traceability without extensive additional qualification studies .

pharmacopeial compliance USP EP reference standard

Paliperidone Palmitate N-Oxide: Primary Application Scenarios for Pharmaceutical Development and Quality Control


Stability-Indicating UPLC Method Development and Validation for ANDA Submissions

Paliperidone Palmitate N-Oxide serves as a critical impurity reference standard in stability-indicating UPLC methods that achieve resolution >2.0 between the API and eight impurities, meeting ICH Q2(R1) validation requirements [1]. This scenario applies to analytical laboratories developing and validating methods for Abbreviated New Drug Applications, where demonstration of specificity, linearity (r² > 0.999), and precision (RSD < 10.0%) is required for regulatory approval.

Forced Degradation Studies to Identify Oxidative and Photolytic Degradation Pathways

This compound is essential for forced degradation studies under oxidative (H₂O₂) and photolytic stress conditions, where it appears as a common degradation peak specific to these stress types [1]. The N-Oxide reference standard enables accurate identification and quantification of oxidative degradation products during ICH Q1A stability testing of paliperidone palmitate drug substances and products, with detection at 280 nm using validated HPLC methods.

Pharmaceutical Quality Control and Batch Release Testing

As an ISO 17034-certified reference standard with traceability to USP and EP pharmacopeial monographs, Paliperidone Palmitate N-Oxide is used in HPLC and UPLC methods for routine quality control and batch release testing of paliperidone palmitate API and injectable formulations [1] [2]. The certified purity (>95%) and characterized melting point (127-130°C) provide documented quality attributes that satisfy regulatory expectations for impurity profiling in commercial production environments.

Metabolite Identification and Bioanalytical Method Development

Paliperidone Palmitate N-Oxide serves as a reference standard for LC-MS method development in bioanalytical studies, where it is used to identify and quantify the N-oxide metabolite in biological matrices [1]. ESI-MS analysis shows the [M+H]⁺ ion at m/z 681.89 with fragmentation to the parent paliperidone ion at m/z 443.20, enabling accurate tracking of oxidative metabolic pathways during pharmacokinetic and metabolism studies of paliperidone palmitate long-acting injectable formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliperidone Palmitate N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.